molecular formula C15H16N2O3 B2928797 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde CAS No. 433953-25-4

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde

Cat. No.: B2928797
CAS No.: 433953-25-4
M. Wt: 272.304
InChI Key: NUFAADLKUKWCSN-UHFFFAOYSA-N
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Description

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde is a high-value synthetic intermediate in organic and medicinal chemistry research. This compound belongs to the quinoline family, a class of heterocycles known for their presence in a large number of bioactive compounds and natural products . The molecular structure incorporates a morpholino ring at the 2-position and a reactive formyl group at the 3-position, making it a versatile precursor for the development of novel chemical entities. Its primary research application is as a key building block for the synthesis of more complex, functionalized molecules. The aldehyde group is particularly reactive, allowing for further derivatization into various chemical families, most notably Schiff bases and thiosemicarbazones . These derivatives are of unlimited interest as donor ligands for creating metal complexes with potential biological activities . Research into similar quinoline-3-carbaldehyde derivatives has demonstrated their significant pharmacological effects, which has sparked a growing interest in their synthesis and bio-testing . Quinoline derivatives, especially those with specific substituents at the 2-position, are established as useful biological targets and play a significant role in the development of new drugs . They have been investigated for a wide spectrum of biological activities, including antioxidant, antibacterial, antifungal, and antitumor properties . Metal complexes derived from quinoline-based ligands have shown enhanced potency, for instance, exhibiting proapoptotic and antiproliferative activity in cancer cell lines . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-3-2-11-8-12(10-18)15(16-14(11)9-13)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFAADLKUKWCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde include:

Compound Name Substituents (Position) Synthesis Method Key Properties/Bioactivity
This compound 7-OCH₃, 2-morpholino, 3-CHO SNAr of 2-Cl with morpholine Enhanced solubility; anticancer activity
2-Morpholinoquinoline-3-carbaldehyde 2-morpholino, 3-CHO Same as above, lacking 7-OCH₃ Lower metabolic stability vs. methoxy variant
7-Chloro-2-morpholinoquinoline-3-carbaldehyde 7-Cl, 2-morpholino, 3-CHO SNAr with 7-Cl retention Higher lipophilicity; potent cytotoxicity
4-{2-[(6-Substituted-2-Cl-quinolin-3-yl)methylidene]hydrazinyl}-7-Cl-quinoline 7-Cl, 2-hydrazinyl derivatives Hydrazine coupling Antifungal/antibacterial activity
7-Methyl-2-morpholinoquinoline-3-carbaldehyde 7-CH₃, 2-morpholino, 3-CHO Not detailed in evidence (PubChem title) Likely reduced reactivity vs. OCH₃/Cl

Research Findings and Implications

  • Methoxy vs. Chloro Trade-offs : Methoxy substitution optimizes pharmacokinetics, while chloro variants prioritize potency. Hybrid strategies (e.g., 7-OCH₃ + 6-Cl) could balance these properties .
  • Carbaldehyde Utility : The 3-CHO group is critical for post-synthetic modifications, enabling structure-activity relationship (SAR) studies without altering the core scaffold .
  • Synthetic Paradigms: SNAr and hydrazine-based routes provide complementary approaches for diversifying quinoline libraries .

Biological Activity

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde, a compound with the CAS number 433953-25-4, belongs to the quinoline family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a methoxy group and a morpholino group. This unique structure contributes to its biological activity, particularly in targeting various enzymes and receptors.

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines, including breast cancer and leukemia. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections resistant to conventional antibiotics .

3. Antipsychotic Effects
Preliminary studies suggest that this compound may possess antipsychotic properties, likely due to its action on neurotransmitter systems. This aspect warrants further investigation to explore its potential as a therapeutic agent in psychiatric disorders .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • EGFR-TK Inhibition : The compound has been noted for its activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell signaling pathways related to cancer progression.
  • Free Radical Scavenging : It exhibits antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating strong activity.
Study 2Showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study 3Reported potential antipsychotic effects in animal models, necessitating further exploration in clinical settings.

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